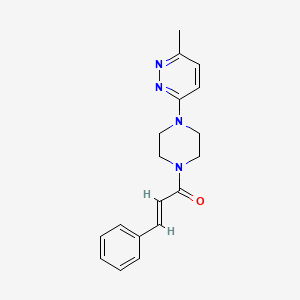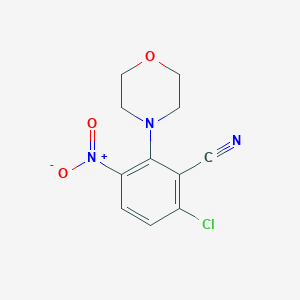![molecular formula C9H6ClNO3 B2796277 Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 1315362-16-3](/img/structure/B2796277.png)
Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1315362-16-3 . It has a molecular weight of 211.6 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6ClNO3/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“this compound” is a powder . Its exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Potential Pharmacological Activities
Synthesis of Novel Derivatives : Kumar and Mashelker (2006) describe the synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Anti-inflammatory Potential : Research by Moloney (2001) indicates the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a program targeting novel molecules for potential anti-inflammatory agents (Moloney, 2001).
Catalysis and Synthesis Techniques : Zhu, Lan, and Kwon (2003) discuss an expedient phosphine-catalyzed annulation for synthesizing highly functionalized tetrahydropyridines, which are essential in various synthetic processes (Zhu, Lan, & Kwon, 2003).
Insecticidal Activity : Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized pyridine derivatives, demonstrating significant insecticidal activity against the cowpea aphid (Bakhite et al., 2014).
Chemical Synthesis and Crystal Structures : Pandian, Naushad, Vijayakumar, Peters, and Nanjappagounder (2014) explored the crystal structures of pyridine carboxylate derivatives, contributing to the understanding of molecular configurations in synthetic chemistry (Pandian et al., 2014).
Synthesis of Melatonin Analogues : Poel, Guillaumet, and Viaud-Massuard (2002) conducted a synthesis of furo[2,3-c]pyridines as analogues of melatonin, showing the versatility of these compounds in synthesizing biologically active molecules (Poel, Guillaumet, & Viaud-Massuard, 2002).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.
Propriétés
IUPAC Name |
methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-9(12)6-2-5-3-8(10)11-4-7(5)14-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGOBITWBBTURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC=C2O1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315362-16-3 |
Source


|
| Record name | methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2796194.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2796197.png)
![2-[4-(2-Chlorophenyl)phenyl]propanoic acid](/img/structure/B2796198.png)



![ethyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2796203.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2796204.png)

![1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride](/img/structure/B2796209.png)
![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide](/img/structure/B2796211.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)